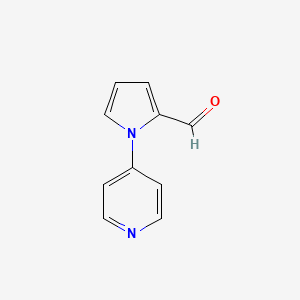

1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-pyridin-4-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-10-2-1-7-12(10)9-3-5-11-6-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQQYLBZQFXVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390248 | |

| Record name | 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842972-67-2 | |

| Record name | 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 4 Yl 1h Pyrrole 2 Carbaldehyde and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H and ¹³C NMR Analysis for Structural Elucidation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the three protons of the pyrrole (B145914) ring, and the four protons of the pyridine (B92270) ring. The aldehydic proton (H-6) is anticipated to appear as a singlet at the most downfield position, typically in the range of δ 9.5–9.9 ppm, due to the strong deshielding effect of the carbonyl group. raco.cat

The protons of the pyrrole ring (H-3, H-4, and H-5) will appear as distinct multiplets. H-5, being adjacent to the electron-withdrawing pyridine ring, is expected to be the most downfield of the pyrrole protons. The pyridine ring protons will present as two sets of signals, characteristic of a 1,4-disubstituted (para) system. The protons ortho to the nitrogen atom (H-2' and H-6') will appear downfield from the protons meta to the nitrogen (H-3' and H-5').

In the ¹³C NMR spectrum, the carbonyl carbon (C-6) of the aldehyde will be the most downfield signal, typically appearing around δ 180 ppm. rsc.org The carbons of the pyridine ring are expected in the aromatic region, with C-2' and C-6' being deshielded relative to C-3' and C-5' due to the electronegativity of the nitrogen atom. The pyrrole carbons will also resonate in the aromatic region.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous N-substituted pyrrole-2-carbaldehydes and pyridine derivatives. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~132.5 |

| 3 | ~7.10 (dd) | ~112.0 |

| 4 | ~6.35 (t) | ~110.5 |

| 5 | ~7.40 (dd) | ~126.0 |

| 6 (CHO) | ~9.60 (s) | ~180.0 |

| 1' | - | ~145.0 |

| 2', 6' | ~8.70 (d) | ~151.0 |

| 3', 5' | ~7.50 (d) | ~121.0 |

| 4' | - | ~140.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, a series of two-dimensional NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-5 on the pyrrole ring. It would also confirm the coupling between the adjacent protons on the pyridine ring (H-2' with H-3' and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the ¹³C signals for the protonated carbons of both the pyrrole and pyridine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary carbons and for linking the different fragments of the molecule. Key expected correlations would be from the aldehydic proton (H-6) to the pyrrole carbons C-2 and C-3, and from the pyrrole proton H-5 to the pyridine carbon C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly useful for determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the pyridine ring and the protons of the pyrrole ring.

Conformational Equilibrium Studies via NMR (e.g., synperiplanar and antiperiplanar forms)

The rotation around the single bond connecting the pyrrole ring and the carbonyl group (C2-C6 bond) can lead to the existence of two planar conformers: the s-trans (antiperiplanar) and the s-cis (synperiplanar) forms. In the s-trans conformer, the carbonyl oxygen and the H-3 proton are on the same side of the C2-C6 bond, while in the s-cis conformer, the carbonyl oxygen and the N-1 atom are on the same side. The relative populations of these conformers can be studied using variable-temperature NMR and NOESY experiments. The energy barrier to rotation determines whether these conformers can be observed as separate species at a given temperature. For many pyrrole-2-carbaldehydes, the s-trans conformer is found to be more stable.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of Pyrrole-2-carbaldehyde and Pyridine Moieties

The IR and Raman spectra of this compound will be a composite of the characteristic vibrations of the pyrrole-2-carbaldehyde and pyridine moieties.

The pyrrole-2-carbaldehyde moiety is characterized by:

A strong C=O stretching vibration of the aldehyde group, typically observed in the IR spectrum in the region of 1660-1690 cm⁻¹.

C-H stretching of the aldehyde proton, which usually appears as a pair of weak bands around 2850 and 2750 cm⁻¹.

N-H stretching of the pyrrole ring (if unsubstituted at the nitrogen), which is absent in this N-substituted compound.

C-N and C-C stretching vibrations within the pyrrole ring, contributing to a series of bands in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations of the pyrrole ring.

The pyridine moiety exhibits:

Ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. These are often sharp and intense in the Raman spectrum. researchgate.net

Ring breathing modes, which are characteristic of the entire ring system.

C-H in-plane and out-of-plane bending vibrations.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group/Moiety | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyrrole & Pyridine | 3000–3100 |

| C-H Stretch (Aldehyde) | -CHO | 2750–2850 |

| C=O Stretch | -CHO | 1660–1690 |

| C=C / C=N Ring Stretch | Pyrrole & Pyridine | 1400–1600 |

| C-N Stretch | Pyrrole | 1300–1400 |

| C-H In-plane Bend | Pyrrole & Pyridine | 1000–1300 |

| C-H Out-of-plane Bend | Pyrrole & Pyridine | 700–900 |

Analysis of Intermolecular Hydrogen Bonding Interactions through IR Spectroscopy

While this compound does not possess a traditional hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor at two primary sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. In the presence of proton donors (e.g., in a protic solvent or in co-crystals), these interactions can be studied by IR spectroscopy.

Formation of a hydrogen bond to the carbonyl oxygen (C=O···H) would cause a red shift (a shift to lower frequency) of the C=O stretching band. The magnitude of this shift is proportional to the strength of the hydrogen bond. Similarly, hydrogen bonding to the pyridine nitrogen (N···H) would lead to shifts in the pyridine ring vibrational modes. These shifts provide evidence for and allow for the characterization of intermolecular interactions in the solid state or in solution. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of conjugated systems like this compound. The molecule's chromophore, consisting of the interconnected pyridine and pyrrole rings and the carbaldehyde group, gives rise to characteristic electronic transitions upon absorption of UV-Vis light. The primary transitions observed are π → π* and n → π*. uzh.chyoutube.com

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. Given the extended conjugation across the bicyclic aromatic system, these transitions are expected to occur at longer wavelengths compared to the individual, unconjugated chromophores. lumenlearning.com The n → π* transitions, which are lower in energy and intensity, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. uzh.chyoutube.com

In analogous compounds, such as pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-3-thiosemicarbazone, distinct absorption bands are observed that can be assigned to these transitions. For this analogue, a band at approximately 253 nm is attributed to a π → π* transition, while a lower energy band at around 320 nm corresponds to an n → π* transition. researchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile, with specific wavelengths influenced by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

| Electronic Transition | Typical Wavelength (λmax) Range | Description | Example from Analogue researchgate.net |

|---|---|---|---|

| π → π | 200-300 nm | High-intensity transition from a π bonding to a π antibonding orbital, characteristic of conjugated systems. | ~253 nm |

| n → π | 300-400 nm | Low-intensity transition from a non-bonding orbital (on N or O) to a π antibonding orbital. | ~320 nm |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound. For this compound (Molecular Formula: C₁₀H₈N₂O, Molecular Weight: 172.18 g/mol ), MS provides the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, confirming its molar mass. ontosight.ai

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound. By comparing the experimentally measured exact mass to the theoretically calculated mass, the correct formula can be confirmed, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental compositions). researchgate.netmdpi.com This technique is standard in the characterization of novel pyrrole-2-carbaldehyde derivatives. nih.govrsc.org

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Technique |

|---|---|---|---|

| This compound | C₁₀H₈N₂O | 173.0715 | HRMS (e.g., ESI-TOF) |

Single Crystal X-ray Diffraction Analysis

While specific crystal data for the title compound is not available, analysis of closely related structures provides insight into the expected crystallographic parameters. For instance, the analogue 4-Acetyl-1H-pyrrole-2-carbaldehyde crystallizes in the monoclinic system, and 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine also features two independent molecules in its asymmetric unit. nih.govresearchgate.net Such data is fundamental for understanding the solid-state properties of the material.

| Parameter | Description | Example Data from Analogue (4-Acetyl-1H-pyrrole-2-carbaldehyde) nih.gov |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 3.811 Å, b = 13.219 Å, c = 13.167 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 95.602°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 660.2 |

| Z | The number of molecules per unit cell. | 4 |

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In structures containing pyrrole and pyridine rings, hydrogen bonds and π-π stacking are dominant forces. researchgate.net For this compound, the pyridine nitrogen and the carbaldehyde oxygen can act as hydrogen bond acceptors, while C-H groups on the aromatic rings can act as donors, leading to the formation of C-H⋯N and C-H⋯O interactions. These interactions often link molecules into chains or more complex three-dimensional networks. nih.gov

Furthermore, the planar aromatic systems of the pyrrole and pyridine rings are predisposed to engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, play a crucial role in stabilizing the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset) can be determined from the crystal structure data. researchgate.net In related structures, N-H···N and N-H···O hydrogen bonds are also decisive in the formation of the crystal architecture. researchgate.netresearchgate.net

| Interaction Type | Potential Donor | Potential Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Aromatic C-H | Pyridine N, Carbonyl O | Formation of 1D, 2D, or 3D supramolecular networks. |

| π-π Stacking | Pyrrole Ring π-system | Pyridine Ring π-system | Stabilization of layered structures and close packing. |

Single-crystal X-ray analysis provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, two key conformational features are of interest. The first is the orientation of the carbaldehyde group relative to the pyrrole ring. Rotation around the C2-C(aldehyde) single bond can lead to two planar conformers: s-trans (or anti) and s-cis (or syn). The relative stability of these conformers is influenced by steric hindrance and intramolecular electronic interactions, with one form typically being favored in the crystal.

The second feature is the relative orientation of the pyridine and pyrrole rings. The dihedral angle between the planes of the two rings is determined by rotation around the N1-C(pyridine) bond. A smaller dihedral angle indicates a more coplanar arrangement, which maximizes π-system conjugation but may increase steric repulsion. In the crystal structure of an analogue, 4-acetyl-1H-pyrrole-2-carbaldehyde, the dihedral angles between the pyrrole ring and the attached functional groups are small, indicating a relatively planar conformation. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for decomposition pathways)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose and the pathway of its thermal degradation through single or multiple mass loss steps.

The resulting TGA curve plots percentage weight loss against temperature. A sharp, single-step mass loss typically indicates a clean decomposition process, while a multi-step curve suggests the formation of intermediate species. The final residual mass at the end of the experiment provides information about the nature of the final decomposition product. This type of analysis is commonly applied to related heterocyclic compounds and their coordination complexes to assess their thermal robustness. researchgate.netmdpi.com The NIST WebBook indicates the availability of condensed phase thermochemistry data for the parent 1H-Pyrrole-2-carboxaldehyde, which relates to its thermal properties. nist.gov

| TGA Parameter | Information Provided |

|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins, indicating the limit of thermal stability. |

| Mass Loss Steps | Indicates the number of stages in the decomposition process and the mass of fragments lost at each stage. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis, indicating the final product (e.g., carbonaceous residue). |

Computational and Theoretical Investigations of 1 Pyridin 4 Yl 1h Pyrrole 2 Carbaldehyde System

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic landscape and predict molecular behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

DFT is a widely used computational method for investigating the electronic properties of molecules. A typical DFT study of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde would involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

A detailed study would also map the electron density distribution and generate molecular electrostatic potential (MEP) maps to identify regions susceptible to electrophilic and nucleophilic attack. However, specific values for HOMO-LUMO energies and other electronic properties for this compound are not currently available in the literature.

Table 4.1.1: Calculated Electronic Properties of this compound (Data Not Available)

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

Ab Initio Methods for Energetic and Structural Predictions (e.g., MP2 calculations)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for calculating molecular energies and structures by including electron correlation effects. These calculations would provide more accurate predictions of the compound's thermodynamic properties, such as its heat of formation and total energy. Such data is crucial for understanding the stability of the molecule. As with DFT data, specific energetic predictions from MP2 or other ab initio calculations for this compound have not been reported.

Table 4.1.2: Energetic and Structural Predictions for this compound (Data Not Available)

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | Data Not Available |

| Heat of Formation (kJ/mol) | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

Conformational Analysis through Computational Methods

The flexibility of the bond connecting the pyridine (B92270) and pyrrole (B145914) rings allows for the existence of different rotational isomers, or conformers. Computational methods are essential for exploring the potential energy surface of the molecule and identifying its stable conformations.

Energy Minima and Transition States of Rotational Isomers (e.g., syn/anti)

The rotation around the C-N single bond linking the two heterocyclic rings would lead to different spatial arrangements of the pyridine ring relative to the pyrrole-2-carbaldehyde moiety. These are often referred to as syn and anti conformers, depending on the relative orientation of the nitrogen atom of the pyridine ring and the carbonyl group. A computational study would identify the energy minima corresponding to these stable conformers and the transition states that separate them. The energy difference between the conformers and the height of the rotational barrier would determine their relative populations at a given temperature. This information is critical for understanding the molecule's dynamic behavior, but specific energetic data for the rotational isomers of this compound is not available.

Table 4.2.1: Calculated Energies of Rotational Isomers and Transition States (Data Not Available)

| Conformer/State | Relative Energy (kJ/mol) |

|---|---|

| Syn Conformer | Data Not Available |

| Anti Conformer | Data Not Available |

Influence of Substituents on Conformational Stability

The stability of the different conformers can be influenced by the presence of substituents on either the pyridine or pyrrole rings. Electron-donating or electron-withdrawing groups could alter the electronic interactions and steric hindrance between the two rings, thereby shifting the conformational equilibrium. A systematic computational study would involve modeling derivatives of this compound with various substituents to understand these effects. However, no such studies have been published for this specific compound.

Simulation of Spectroscopic Data

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. A comprehensive computational study would include the simulation of NMR, IR, and UV-Vis spectra. At present, there are no published simulated spectroscopic data for this compound.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. The accuracy of these predictions is highly dependent on the chosen computational level of theory, basis set, and the model used to account for solvent effects.

For this compound, the predicted chemical shifts are influenced by the electronic environments of the pyridine and pyrrole rings, as well as the electron-withdrawing nature of the carbaldehyde group. The nitrogen atom in the pyridine ring generally leads to a downfield shift for the adjacent protons and carbons, while the pyrrole ring's electronic properties are sensitive to the N-substituent.

¹H NMR Predictions: The protons on the pyridine ring are expected to appear at lower fields compared to those on the pyrrole ring due to the more electron-deficient nature of the pyridine ring. The aldehyde proton is anticipated to be the most downfield-shifted proton signal.

¹³C NMR Predictions: The carbon atom of the carbonyl group is expected to have the largest chemical shift. The carbon atoms directly bonded to nitrogen atoms in both rings will also exhibit characteristic downfield shifts.

The following table presents illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Atom | Predicted Shift (ppm) | Atom | Predicted Shift (ppm) |

| H (aldehyde) | 9.60 | C (aldehyde) | 185.2 |

| H (pyridine, ortho to N) | 8.70 | C (pyridine, ortho to N) | 150.5 |

| H (pyridine, meta to N) | 7.80 | C (pyridine, meta to N) | 122.0 |

| H (pyrrole, adjacent to aldehyde) | 7.30 | C (pyrrole, adjacent to aldehyde) | 135.0 |

| H (pyrrole, adjacent to N) | 7.10 | C (pyrrole, adjacent to N) | 125.8 |

| H (pyrrole, beta to aldehyde and N) | 6.40 | C (pyrrole, beta to aldehyde and N) | 112.3 |

Note: These are example values and the actual predicted shifts can vary based on the computational method and solvent model used.

Spin-spin coupling constants (J-couplings) can also be computationally predicted, providing further structural information. For instance, the coupling between adjacent protons on the pyrrole and pyridine rings would be in the typical range for aromatic systems.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as geometry optimization, are instrumental in assigning experimental vibrational bands to specific molecular motions.

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the functional groups present. The C=O stretching frequency of the aldehyde is expected to be a strong band in the IR spectrum, typically around 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and pyrrole rings would be found in the 1400-1600 cm⁻¹ region.

A table of selected predicted vibrational frequencies and their assignments is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) pyridine | 3100 - 3000 | Stretching vibrations of C-H bonds on the pyridine ring |

| ν(C-H) pyrrole | 3150 - 3050 | Stretching vibrations of C-H bonds on the pyrrole ring |

| ν(C=O) | 1680 | Stretching vibration of the aldehyde carbonyl group |

| ν(C=N) pyridine | 1590 | Stretching vibration of the C=N bond in the pyridine ring |

| ν(C=C) aromatic | 1550 - 1400 | Stretching vibrations of C=C bonds in both rings |

| δ(C-H) | 1300 - 1000 | In-plane bending of C-H bonds |

| γ(C-H) | 900 - 650 | Out-of-plane bending of C-H bonds |

Note: These frequencies are unscaled and may differ from experimental values. Scaling factors are often applied to computed frequencies to improve agreement with experiment.

Intermolecular Interaction Modeling

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational modeling provides a detailed picture of these forces, which are crucial for understanding crystal packing, polymorphism, and material properties.

Hydrogen Bonding Networks in Dimeric and Oligomeric Forms

While this compound does not possess strong hydrogen bond donors like O-H or N-H (in the pyrrole ring, the nitrogen is substituted), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group are potential hydrogen bond acceptors.

In dimeric and oligomeric forms, these weak hydrogen bonds can play a significant role in the supramolecular assembly. For instance, a common motif could involve the interaction of a C-H bond from the pyridine or pyrrole ring of one molecule with the carbonyl oxygen of a neighboring molecule. Another possibility is the interaction between a C-H bond and the pyridine nitrogen.

Computational studies can predict the geometries and energies of these hydrogen-bonded dimers and larger aggregates, revealing the most stable arrangements. These studies often employ DFT with dispersion corrections to accurately model these weak interactions.

Non-covalent Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the distance from the surface to the nearest nucleus in the molecule and the nearest nucleus in a neighboring molecule are considered.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, including:

π-π stacking: The planar aromatic pyridine and pyrrole rings can engage in π-π stacking interactions, which would be visualized as specific features on the Hirshfeld surface.

C-H···π interactions: Interactions between C-H bonds and the π-systems of the aromatic rings can also contribute to the crystal packing.

van der Waals forces: These ubiquitous forces would be represented over the entire surface.

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For example, the percentage contribution of H···H, C···H, O···H, and N···H contacts can be determined, offering a detailed understanding of the packing forces.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed, providing insights into the feasibility and kinetics of a reaction.

For this compound, computational methods can be applied to study a variety of reactions involving the carbaldehyde group, such as:

Nucleophilic addition: The reaction of the aldehyde with nucleophiles can be modeled to understand the stereoselectivity and the role of catalysts.

Condensation reactions: The mechanism of condensation reactions, such as the formation of imines or hydrazones, can be investigated by locating the relevant transition states for the addition and elimination steps.

Oxidation and reduction: The mechanisms of oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can be explored, including the role of the oxidizing or reducing agents.

These studies typically involve locating transition state structures and performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the correct reactants and products. The calculated activation energies can then be used to predict reaction rates and understand the factors that influence reactivity.

Chemical Reactivity and Derivatization Strategies of 1 Pyridin 4 Yl 1h Pyrrole 2 Carbaldehyde

Aldehyde Group Reactivity

The aldehyde group is a primary site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and redox reactions.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form imines (Schiff bases) and hydrazones. pearson.comquora.com These reactions typically proceed by nucleophilic attack on the carbonyl carbon, followed by dehydration, to yield the C=N double bond.

Schiff Base Formation: The reaction with primary amines, such as anilines or alkylamines, in a suitable solvent like ethanol (B145695), often with acid catalysis, yields the corresponding N-substituted imine derivatives. quora.comresearchgate.net These reactions are crucial for creating ligands for metal complexes and building blocks for more complex heterocyclic systems.

Hydrazone Formation: Similarly, condensation with hydrazines (e.g., hydrazine, phenylhydrazine, semicarbazide) affords hydrazone derivatives. uobaghdad.edu.iqonlineorganicchemistrytutor.com These reactions are often high-yielding and provide access to compounds with distinct coordination properties and potential biological activities. onlineorganicchemistrytutor.comlibretexts.org For instance, the reaction of pyridine-4-carbaldehyde with semicarbazide (B1199961) hydrochloride in refluxing ethanol results in the formation of the corresponding semicarbazone. uobaghdad.edu.iq

Table 1: Examples of Condensation Reactions with Pyrrole (B145914)/Pyridine (B92270) Aldehydes

| Aldehyde Precursor | Nitrogen Nucleophile | Product Type | Typical Conditions | Reference |

| Pyrrole-2-carboxaldehyde | o-phenylenediamine | Schiff Base | Ethanol, Reflux, 20h | quora.com |

| Pyridine-4-carbaldehyde | Semicarbazide HCl | Semicarbazone | Ethanol, Reflux, 6h | uobaghdad.edu.iq |

| Pyrrole-2-carboxaldehyde | Ferrocenoylhydrazone | Hydrazone | - | onlineorganicchemistrytutor.com |

| Pyridine-2-carboxaldehyde | Picoloylhydrazine | Hydrazone | - | stackexchange.com |

The polarized carbon-oxygen double bond of the aldehyde is susceptible to attack by carbon-based nucleophiles. quora.comechemi.com A notable example is the Favorsky ethynylation, which involves the addition of an acetylide anion to the carbonyl group. pearson.com

Research has shown that the classic Favorsky ethynylation, using reagents like KOH in DMSO, is often unsuccessful with unsubstituted pyrrole-2-carbaldehydes. However, the reaction proceeds efficiently with 1-substituted pyrrole-2-carbaldehydes, such as 1-vinylpyrrole-2-carbaldehydes. pearson.com This is because the substituent at the N-1 position prevents the deprotonation of the pyrrole NH group under the basic reaction conditions, which would otherwise deactivate the molecule towards nucleophilic attack. Given that 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is a 1-substituted pyrrole, it is an ideal substrate for this transformation, reacting with acetylene (B1199291) in a superbasic system (e.g., KOH/DMSO) to yield the corresponding propargyl alcohol, 1-(1-(pyridin-4-yl)-1H-pyrrol-2-yl)prop-2-yn-1-ol.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde group into a carboxylic acid. For the analogous compound 1-Allyl-1H-pyrrole-2-carbaldehyde, reagents such as potassium permanganate (B83412) or chromium trioxide are effective for this transformation, yielding 1-Allyl-1H-pyrrole-2-carboxylic acid. Similar conditions would be expected to oxidize this compound to the corresponding carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol is commonly achieved using hydride reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed to produce (1-(pyridin-4-yl)-1H-pyrrol-2-yl)methanol. Enzymatic methods have also been explored for the reduction of related pyrrole-2-carboxylic acids to aldehydes, demonstrating the feasibility of redox transformations at this position.

Reactivity of the Pyrrole Ring

The pyrrole ring is inherently electron-rich and generally reactive towards electrophiles. However, the reactivity of the pyrrole ring in this compound is significantly modulated by the electronic effects of the substituents at the N-1 (pyridine) and C-2 (aldehyde) positions.

In unsubstituted pyrrole, electrophilic aromatic substitution preferentially occurs at the C-2 (alpha) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion). In the target molecule, the C-2 position is already occupied. Furthermore, both the N-1 pyridyl group and the C-2 aldehyde group are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.

The directing effect of these deactivating groups dictates the position of further substitution. The C-2 aldehyde group strongly deactivates the adjacent C-3 and C-5 positions. Consequently, electrophilic attack is most likely directed to the C-4 position. pearson.com However, some studies on similarly substituted pyrroles, such as N-(p-nitrophenyl)pyrrole-2-carbaldehyde, have shown that bromination can occur at the C-5 position, indicating that the regioselectivity can be influenced by the nature of the electrophile and the specific reaction conditions. pearson.com Therefore, electrophilic substitution on this compound is expected to be challenging and may yield a mixture of C-4 and C-5 substituted products.

Halogenation is a key electrophilic aromatic substitution reaction for functionalizing the pyrrole ring. Due to the deactivating nature of the aldehyde group at the C-2 position, direct halogenation of pyrrole-2-carbaldehydes shows distinct regioselectivity.

The electron-withdrawing effect of the C-2 aldehyde deactivates the adjacent C-3 and C-5 positions towards electrophilic attack. This directs the incoming electrophile, such as a bromine atom, preferentially to the C-4 position. A common and effective method for the selective bromination of pyrrole-2-carbaldehyde at the 4-position involves the use of N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF), often at low temperatures to control selectivity. Similar regioselectivity is expected for the halogenation of this compound, providing a reliable route to 4-halo-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde derivatives. These halogenated intermediates are valuable precursors for further diversification via cross-coupling reactions.

Table 2: Summary of Halogenation Regioselectivity

| Substrate | Reagent | Major Product Position | Rationale | Reference |

| 1H-Pyrrole-2-carbaldehyde | N-Bromosuccinimide (NBS) | C-4 | C-2 aldehyde deactivates adjacent C-3/C-5 positions | |

| 1H-Pyrrole-2-carboxamides | Tetrabutylammonium tribromide (TBABr₃) | C-5 | Substrate control directs bromination to the 5-position | |

| 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole | N-Bromosuccinimide (NBS) | C-5 | Regioselective monobromination |

C-H Activation and Functionalization

The pyrrole ring in this compound possesses C-H bonds that can be targeted for functionalization. Direct C-H activation is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. lookchem.com The positions on the pyrrole ring are electronically distinct. The C5 position, in particular, is susceptible to electrophilic attack and can be functionalized through various C-H activation strategies. researchgate.net

Research into the functionalization of N-H pyrroles has shown that transition-metal-free benzoylation can occur at the C2 or C5 position by reacting an alkali metallised pyrrole with benzaldehydes. lookchem.com Furthermore, copper-catalyzed carbene transfer reactions from diazo compounds have demonstrated complete selectivity for formal insertion into the Cα-H bond (C2 or C5) of the pyrrole ring, leading to alkylated pyrroles without modifying other bonds. researchgate.net While specific studies on this compound are not detailed, these general principles suggest that the C5-H bond is a prime target for functionalization, potentially influenced by the electronic effects of the N-pyridin-4-yl and C2-carbaldehyde substituents.

Table 1: Potential C-H Functionalization Reactions of the Pyrrole Ring

| Reaction Type | Reagents | Target Position | Potential Product |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | C5 | 5-Acyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 | 1-(Pyridin-4-yl)-1H-pyrrole-2,5-dicarbaldehyde |

| Palladium-catalyzed Arylation | Aryl halide, Pd catalyst, Base | C5 | 5-Aryl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde |

Reactivity of the Pyridine Moiety

The pyridine ring introduces a distinct set of reactive possibilities, primarily governed by the electron-withdrawing nature of the nitrogen atom. This makes the ring electron-deficient and alters its reactivity compared to benzene, favoring nucleophilic reactions and reactions at the nitrogen atom itself. nih.gov

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the ring nitrogen. stackexchange.comyoutube.com This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions. stackexchange.comechemi.com In this compound, the pyrrole group is attached at the C4 position of the pyridine ring. While this position is already substituted, the C2 and C6 positions of the pyridine are activated towards nucleophilic attack. If a suitable leaving group were present at these positions, substitution would be facile. Even without a leaving group, very strong nucleophiles can react with pyridine itself in what is known as the Chichibabin reaction, typically adding an amino group at the C2 position. youtube.com

N-Alkylation and N-Oxidation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles.

N-Alkylation: The pyridine nitrogen can be readily alkylated by treating it with alkyl halides, a process known as the Menshutkin reaction. nih.gov This reaction converts the neutral pyridine into a positively charged quaternary pyridinium (B92312) salt. nih.gov The formation of these pyridinium salts is significant as it further activates the pyridine ring towards nucleophilic attack and is a key step in dearomatization strategies. mdpi.com

N-Oxidation: The nitrogen atom can also be oxidized to form a pyridine N-oxide. youtube.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide has altered electronic properties; the N-O bond can act as an electron-donating group, influencing the ring's reactivity towards both electrophilic and nucleophilic substitution. arkat-usa.org

Table 2: Reactions at the Pyridine Nitrogen

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 4-(2-Formyl-1H-pyrrol-1-yl)-1-methylpyridin-1-ium iodide |

| N-Oxidation | H₂O₂, Acetic Acid or m-CPBA | 1-(1-Oxidopyridin-1-ium-4-yl)-1H-pyrrole-2-carbaldehyde |

Dearomatization Reactions of the Pyridine Ring

Dearomatization reactions transform the flat, aromatic pyridine ring into three-dimensional, saturated or partially saturated structures like dihydropyridines and piperidines, which are valuable scaffolds in medicinal chemistry. chemistryviews.org A common strategy involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt. nih.govmdpi.com These salts are much more electrophilic and readily undergo nucleophilic addition. mdpi.com The addition of nucleophiles, such as organometallics or hydrides, typically occurs at the C2 or C4 position, leading to the formation of 1,2- or 1,4-dihydropyridines. mdpi.commdpi.com Catalytic stereoselective methods have been developed to control the regioselectivity and enantioselectivity of these additions, providing access to chiral piperidine (B6355638) derivatives. mdpi.comacs.org

Formation of Extended Conjugated and Polyheterocyclic Systems

The bifunctional nature of this compound, possessing both a pyrrole and a pyridine ring linked together, makes it an excellent precursor for the synthesis of more complex, extended π-systems and polyheterocyclic architectures.

Annulation Reactions for Fused Ring Systems (e.g., Dihydroindolizines)

The pyrrole-2-carbaldehyde moiety is a key synthon for constructing fused heterocyclic systems, particularly indolizine (B1195054) and its derivatives. Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to this end. A notable example is the base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters. researchgate.net This reaction proceeds under mild conditions to afford multisubstituted 5,6-dihydroindolizines. Another strategy involves the [4+2] annulation with prop-2-ynylsulfonium salts to access indolizines containing a thioether group. researchgate.net These reactions build a six-membered ring onto the pyrrole core, creating the indolizine framework.

Table 3: Annulation Reaction for Dihydroindolizine Synthesis

| Reactant for Annulation | Base/Catalyst | Fused Ring System Formed |

|---|---|---|

| β,γ-Unsaturated α-ketoester | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 5,6-Dihydroindolizine |

| Prop-2-ynylsulfonium salt | Base | Indolizine |

Building Blocks for Porphyrin Synthesis

Porphyrins are a class of macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of pyrrole with an aldehyde, followed by oxidation. While direct use of this compound in a one-pot synthesis of a meso-tetra(1-pyridin-4-yl-1H-pyrrol-2-yl)porphyrin is not extensively documented in readily available literature, the general principles of porphyrin synthesis suggest its potential as a precursor.

Standard methodologies for porphyrin synthesis, such as the Lindsey synthesis or the Adler-Longo method, provide a framework for how this compound could be utilized. The Lindsey synthesis, a two-step, one-flask procedure, involves the condensation of a pyrrole and an aldehyde under mild acidic conditions to form a porphyrinogen, which is subsequently oxidized to the porphyrin. researchgate.netnumberanalytics.com The Adler-Longo method employs harsher conditions, typically refluxing in propionic acid, for the condensation and in-situ oxidation. nih.gov

For the synthesis of porphyrins bearing pyridyl substituents, mixed-aldehyde procedures are commonly employed. jcsp.org.pk This involves the co-condensation of pyrrole with a mixture of aldehydes, one of which could be this compound, to yield asymmetrically substituted porphyrins. The separation of the resulting mixture of porphyrins can be challenging but offers a route to novel structures. nih.gov

The synthesis of meso-tetra(4-pyridyl)porphyrin (TPyP) is well-established and typically involves the reaction of pyrrole with 4-pyridinecarboxaldehyde. orientjchem.org By analogy, a similar condensation of a suitable pyrrole precursor with this compound could theoretically lead to porphyrins with the 1-pyridin-4-yl-1H-pyrrole-2-yl moiety at the meso positions. The reaction conditions would likely require careful optimization to manage the reactivity of the substituted pyrrole aldehyde.

| Porphyrin Synthesis Method | Typical Aldehyde Precursor | General Reaction Conditions | Potential for this compound |

| Lindsey Synthesis | Benzaldehyde and derivatives | Two-step, one-flask: 1. Acid-catalyzed condensation (e.g., with BF₃·OEt₂ or TFA) in a chlorinated solvent at room temperature. 2. Oxidation (e.g., with DDQ or p-chloranil). | Potentially applicable, though solubility and reactivity of the substituted pyrrole aldehyde would need to be considered. |

| Adler-Longo Synthesis | Benzaldehyde and derivatives | One-pot reaction in refluxing propionic acid or acetic acid with aerobic oxidation. | Feasible, as this method is often used for pyridyl-substituted porphyrins. |

| Mixed-Aldehyde Synthesis | Mixture of two or more different aldehydes | Similar conditions to Lindsey or Adler-Longo methods, leading to a statistical mixture of porphyrins. | A viable strategy to incorporate the 1-pyridin-4-yl-1H-pyrrole-2-yl moiety into an asymmetrically substituted porphyrin. |

Catalytic Applications in Organic Synthesis Utilizing this compound Derivatives

The derivatization of this compound can lead to a variety of ligands whose metal complexes may exhibit significant catalytic activity in organic synthesis. The nitrogen atoms in both the pyridine and pyrrole rings, along with the versatile aldehyde group, provide multiple coordination sites for metal ions.

A primary strategy for derivatization is the formation of Schiff bases through the condensation of the aldehyde group with various primary amines. These Schiff base ligands can then be complexed with a range of transition metals, such as copper, palladium, and ruthenium, to form catalytically active species. mdpi.comnih.gov

Potential Catalytic Applications of Derivatives:

Cross-Coupling Reactions: Palladium complexes of Schiff bases derived from this compound could potentially catalyze C-C bond-forming reactions like the Suzuki-Miyaura and Heck reactions. The electronic properties of the ligand, influenced by the pyridyl and pyrrole moieties, can modulate the activity and stability of the palladium catalyst.

Oxidation Reactions: Metal complexes of these derivatives may act as catalysts for oxidation reactions. For instance, copper(II) Schiff base complexes have been shown to catalyze the oxidation of various substrates. The specific nature of the ligand and the metal center would determine the scope and efficiency of these catalytic oxidations.

Polymerization Reactions: Certain transition metal complexes with Schiff base ligands have been investigated as catalysts for polymerization reactions. The steric and electronic environment provided by the ligand derived from this compound could influence the properties of the resulting polymers.

While direct studies on the catalytic applications of derivatives of this compound are not widely reported, the known catalytic activities of structurally related pyridine and pyrrole-based ligands provide a strong indication of their potential. For example, palladium(II) complexes with pyridine ligands have been shown to be efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov Similarly, copper-Schiff base complexes are known to have broad applications in catalysis.

The following table summarizes potential catalytic applications based on analogous systems:

| Derivative Type | Metal Center | Potential Catalytic Reaction | Rationale based on Analogous Systems |

| Schiff Base Complex | Palladium(II) | Suzuki-Miyaura Coupling | Palladium complexes with N-donor ligands are well-established catalysts for cross-coupling reactions. |

| Schiff Base Complex | Copper(II) | Oxidation of Alcohols | Copper(II)-Schiff base complexes are known to catalyze various oxidation reactions. |

| Porphyrin Complex | Ruthenium(II) | Cyclopropanation | Ruthenium porphyrins are effective catalysts for carbene transfer reactions. |

| Porphyrin Complex | Iron(III) | Alkane Hydroxylation | Iron porphyrins are well-known mimics of cytochrome P450 enzymes, catalyzing oxidation reactions. |

Further research into the synthesis and catalytic evaluation of derivatives of this compound is warranted to fully explore their potential in organic synthesis.

Coordination Chemistry of 1 Pyridin 4 Yl 1h Pyrrole 2 Carbaldehyde As a Ligand

Ligand Design Principles for Pyridyl-Pyrrolecarbaldehyde Scaffolds

The design of ligands based on pyridyl-pyrrolecarbaldehyde scaffolds is guided by several key principles aimed at tuning the properties of the resulting metal complexes. These ligands are considered "privileged" in coordination chemistry due to their straightforward synthesis and the versatility of their electronic and structural characteristics.

The fundamental design incorporates three key features:

A Pyrrole (B145914) Moiety: The pyrrole ring can participate in coordination in several ways. The pyrrole nitrogen can act as a donor atom, and in some cases, can be deprotonated to form an anionic ligand, leading to stronger metal-ligand bonds.

A Carbaldehyde Group: The aldehyde functional group at the 2-position of the pyrrole ring is a crucial component. It can coordinate directly to a metal center through its oxygen atom. More importantly, it serves as a synthetic handle for the preparation of a wide array of Schiff base ligands through condensation reactions with primary amines.

The formation of Schiff bases from the carbaldehyde group significantly expands the diversity of the resulting ligands. By varying the amine used in the condensation reaction, one can introduce additional donor atoms (e.g., nitrogen, oxygen, sulfur), thereby creating bidentate, tridentate, or even polydentate ligands. This modularity allows for the systematic tuning of the coordination environment around the metal ion, which is essential for controlling the geometry, electronic structure, and ultimately, the function of the metal complex.

Synthesis of Metal Complexes with 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde and its Schiff Bases

The synthesis of metal complexes involving this compound and its Schiff base derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the choice of solvent, and the reaction conditions (e.g., temperature, pH) can influence the final product.

Complexation with Transition Metals (e.g., Fe(II), Co(II), Ni(II), Cu(I))

Complexes of pyridyl-pyrrolecarbaldehyde-derived Schiff bases with first-row transition metals have been extensively studied. The general procedure for the synthesis of these complexes involves mixing the Schiff base ligand with a metal(II) salt, such as a chloride or nitrate (B79036) salt of iron(II), cobalt(II), nickel(II), or copper(II), in a solvent like ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to ensure complete complexation. The resulting metal complexes can then be isolated as crystalline solids.

For instance, Fe(II), Co(II), and Ni(II) complexes of Schiff bases derived from pyrrole-2-carbaldehyde have been synthesized and characterized. researchgate.net Similarly, Co(II) and Cu(II) Schiff base complexes have been prepared and their structures and properties investigated. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to general formulas such as [M(L)₂]. nih.gov

| Metal Ion | Typical Precursor Salt | Common Solvent | Resulting Complex Stoichiometry (M:L) |

|---|---|---|---|

| Fe(II) | FeCl₂·4H₂O | Ethanol | 1:2 |

| Co(II) | CoCl₂·6H₂O | Methanol | 1:2 |

| Ni(II) | Ni(NO₃)₂·6H₂O | Ethanol | 1:2 |

| Cu(II) | CuCl₂·2H₂O | Methanol | 1:2 |

Characterization of Coordination Modes (e.g., N,O-chelation, bidentate, tridentate)

The coordination modes of this compound and its Schiff bases are typically elucidated using a combination of spectroscopic techniques, primarily infrared (IR) and UV-visible spectroscopy.

In the case of Schiff base ligands, the IR spectrum provides valuable information about the coordination of the ligand to the metal ion. A key diagnostic feature is the stretching vibration of the azomethine group (C=N). Upon coordination to a metal ion, this band often shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in the coordination sphere. Similarly, changes in the vibrational frequencies associated with the pyridine (B92270) ring and the phenolic OH group (if present in the Schiff base) can confirm their participation in bonding to the metal.

For Schiff bases derived from salicylaldehyde (B1680747) or similar hydroxy-aldehydes, the ligand can act as a tridentate ONN donor, coordinating through the phenolic oxygen, the azomethine nitrogen, and the pyridine nitrogen. nih.gov In such cases, the ligand forms stable five- or six-membered chelate rings with the metal ion. Other coordination modes, such as bidentate chelation involving the pyrrole nitrogen and the aldehyde oxygen (N,O-chelation), are also possible, particularly with the parent carbaldehyde ligand.

UV-visible spectroscopy is also employed to study the electronic transitions within the complexes, which can provide insights into the coordination geometry around the metal ion. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation are indicative of ligand-to-metal charge transfer (LMCT) or d-d electronic transitions, the latter being particularly informative for transition metal complexes.

Structural Analysis of Metal Complexes via X-ray Crystallography

While specific crystal structures for complexes of this compound are not widely reported, studies on analogous systems provide significant insights. For instance, the crystal structures of Zn(II) and Cd(II) complexes with pyridine-derived ligands have been determined, revealing distorted tetrahedral and hexa-coordinated geometries, respectively. mdpi.com In these structures, the pyridine ligand coordinates as a monodentate N-donor.

In complexes with Schiff base ligands derived from pyridine-2-carbaldehyde thiosemicarbazone, copper(II) ions have been found in square-pyramidal and square-planar geometries. nih.gov The ligand coordinates in a tridentate fashion, and the complexes can exist as monomers, dimers, or one-dimensional chains depending on the co-ligands present. nih.gov

The analysis of crystal structures often reveals the formation of supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions play a crucial role in the packing of the molecules in the solid state and can influence the bulk properties of the material.

| Complex Type | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Pyridine-derived | Zn(II) | Distorted Tetrahedral | Monodentate N-coordination of pyridine | mdpi.com |

| Pyridine-derived | Cd(II) | Hexa-coordinated | Monodentate N-coordination of pyridine | mdpi.com |

| Pyridine-carbaldehyde thiosemicarbazone | Cu(II) | Square-pyramidal / Square-planar | Tridentate ligand coordination, formation of dimers and chains | nih.gov |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from pyridyl-pyrrolecarbaldehydes are of fundamental interest as they provide information about the oxidation state and spin state of the metal ion, as well as the nature of the metal-ligand bonding.

Magnetic susceptibility measurements are commonly used to determine the effective magnetic moment (µ_eff) of paramagnetic complexes, which is related to the number of unpaired electrons. For example, Co(II) complexes of related Schiff bases often exhibit magnetic moments indicative of three unpaired electrons, consistent with a high-spin d⁷ configuration in an octahedral or tetrahedral environment. Similarly, Cu(II) complexes typically show magnetic moments corresponding to one unpaired electron (d⁹ configuration).

Electronic absorption spectroscopy (UV-Vis) is another powerful tool for probing the electronic structure of these complexes. The spectra of transition metal complexes are characterized by bands arising from d-d transitions and charge-transfer transitions. The energies and intensities of these bands are sensitive to the coordination geometry and the nature of the ligands. For instance, octahedral Co(II) and Ni(II) complexes typically show characteristic d-d absorption bands in the visible region, which can be used to determine ligand field parameters. nih.gov

Catalytic Applications of Metal Complexes Derived from Pyridyl-Pyrrolecarbaldehydes

Metal complexes derived from pyridyl-pyrrolecarbaldehydes and their Schiff bases have shown promise as catalysts in a variety of organic transformations. The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby facilitating their conversion to products.

A notable application is in the synthesis of heterocyclic compounds. For example, a copper(II) complex containing a pyridine-2-carbaldehyde Schiff base, supported on functionalized magnetic nanoparticles, has been successfully employed as a recyclable catalyst for the synthesis of 2-amino-4H-pyrans and 2-benzylidenemalononitriles. nih.govrsc.org This heterogeneous catalyst demonstrated high efficiency, with excellent product yields and could be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. rsc.org

The catalytic performance of such complexes can be quantified by parameters like Turnover Number (TON) and Turnover Frequency (TOF). In the aforementioned study, the copper(II) nanocatalyst achieved a TON of up to 129.3 and a TOF of up to 984.6 h⁻¹, highlighting its high catalytic efficiency. rsc.org The design of the ligand plays a crucial role in the catalytic process, as it influences the stability of the complex, the accessibility of the metal's active site, and the electronic properties that govern the catalytic cycle. The development of such catalysts is an active area of research, driven by the principles of green chemistry which emphasize the use of efficient and recyclable catalytic systems. nih.gov

Advanced Material Science Applications of 1 Pyridin 4 Yl 1h Pyrrole 2 Carbaldehyde Derivatives

Optoelectronic Materials

The inherent electronic properties of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, arising from the electron-donating pyrrole (B145914) ring and the electron-accepting pyridine (B92270) moiety, make its derivatives highly suitable for various optoelectronic applications.

Organic Semiconductors and Electronic Device Performance Enhancement

Derivatives of this compound are utilized in the creation of advanced organic semiconductors. The unique electronic architecture of these compounds facilitates efficient charge transport, a critical factor in the performance of electronic devices. Research has shown that the incorporation of such pyridyl-pyrrole structures can enhance the electronic properties of materials, leading to improved device performance in applications like organic field-effect transistors (OFETs). The aldehyde functional group provides a reactive site for further molecular engineering, allowing for the fine-tuning of semiconductor properties.

Light-Harvesting Compounds (e.g., BODIPY dyes precursors)

The versatile structure of this compound serves as a crucial precursor in the synthesis of sophisticated light-harvesting compounds, most notably BODIPY (boron-dipyrromethene) dyes. These dyes are renowned for their strong absorption in the visible spectrum, high fluorescence quantum yields, and excellent photostability. The pyridyl group in the precursor can be functionalized to modulate the photophysical properties of the resulting BODIPY dye, making them suitable for applications such as dye-sensitized solar cells and photodynamic therapy. The aldehyde group is a key reactive handle for the condensation reactions required to form the dipyrromethene core of the BODIPY dye.

Design of Fluorescent Probes and Sensors

The design of highly selective and sensitive fluorescent probes and sensors is another significant application of this compound derivatives. The nitrogen atom in the pyridine ring can act as a binding site for various analytes, including metal ions and protons. Upon binding, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the target analyte. The aldehyde group can be further modified to introduce specific recognition moieties, thereby enhancing the selectivity of the sensor.

Polymer Chemistry

The incorporation of this compound units into polymer backbones has led to the development of novel functional polymers with tailored properties for a range of applications.

Pyrrole-Based Conjugated Polymers

Pyrrole-based conjugated polymers are a class of materials with significant potential in organic electronics due to their electrical conductivity and interesting optical properties. The polymerization of monomers derived from this compound can lead to conjugated polymers with alternating donor-acceptor units. This molecular design strategy is effective in narrowing the bandgap of the polymer, which is advantageous for applications in organic photovoltaics and near-infrared emitting devices. The presence of the pyridine unit can also influence the polymer's morphology and solubility, which are important processing parameters. Research into novel pyrrole-based conjugated polymers has demonstrated their potential, with some exhibiting strong fluorescence and significant two-photon absorption cross-sections.

Functional Polymers Incorporating Pyridyl-Pyrrolecarbaldehyde Units

Beyond conjugated systems, pyridyl-pyrrolecarbaldehyde units can be incorporated into various polymer architectures to impart specific functionalities. For instance, these units can be appended as side chains to a non-conjugated polymer backbone. The pyridine nitrogen can then serve as a coordination site for metal catalysts, a proton-responsive element for smart materials, or a site for post-polymerization modification. The aldehyde group offers a versatile handle for crosslinking the polymer chains, leading to the formation of robust networks with enhanced thermal and mechanical stability.

Supramolecular Chemistry and Self-Assembly

Derivatives of this compound are of significant interest in supramolecular chemistry due to their unique structural features, which allow for the controlled formation of complex, well-ordered molecular architectures. The presence of both a pyridine ring and a pyrrole ring, along with a reactive carbaldehyde group, provides multiple sites for non-covalent interactions, which are the cornerstone of self-assembly processes.

Design of Molecular Architectures through Intermolecular Interactions

The design of sophisticated supramolecular structures relies on the precise control of intermolecular interactions. Derivatives of this compound are particularly adept for this purpose. The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively. These interactions are fundamental in guiding the self-assembly of molecules into predictable, higher-order structures. researchgate.netmdpi.com

For instance, studies on closely related isonicotinoylhydrazone derivatives of pyrrole-2-carbaldehyde reveal the critical role of intermolecular hydrogen bonds in the formation of their crystal structures. researchgate.net In these systems, the pyridine nitrogen atom can engage in N-H···N hydrogen bonding, a directional and strong interaction that dictates the packing of molecules in the solid state. This effect leads to the formation of well-defined chains or networks. researchgate.net

The planarity of the aromatic pyrrole and pyridine rings also facilitates π-π stacking interactions, another key non-covalent force in supramolecular assembly. These interactions, combined with hydrogen bonding and van der Waals forces, allow for the construction of stable, multi-dimensional supramolecular frameworks. mdpi.com By modifying the substituents on the pyrrole or pyridine rings, it is possible to fine-tune the electronic properties and steric profile of the molecule, thereby controlling the geometry and stability of the resulting self-assembled structures. This tunability is essential for creating functional materials with tailored properties for applications in areas like molecular sensing and catalysis. mdpi.com

Surface Chemistry and Corrosion Inhibition Studies

The structural motifs present in this compound and its derivatives make them promising candidates for applications in surface chemistry, particularly as corrosion inhibitors for metals. The effectiveness of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. aspur.rs

Compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors. electrochemsci.orgresearchgate.net The this compound scaffold contains multiple features conducive to strong adsorption on metal surfaces: the nitrogen atoms in both the pyridine and pyrrole rings can coordinate with vacant d-orbitals of metal atoms, while the π-electrons of the aromatic rings provide additional sites for interaction. electrochemsci.orgui.ac.id

Research on analogous compounds demonstrates the significant potential of this chemical class. For example, Schiff bases derived from pyrrole-2-carbaldehyde and various amines have shown good inhibitory action against the corrosion of mild steel in acidic solutions. researchgate.net Similarly, a study on 1-[4-H nitrophenyl] pyrrole-2-carbaldehyde found that it acts as an effective mixed-type inhibitor for mild steel in an acidic medium, with inhibition efficiency increasing with concentration. researchgate.net The maximum inhibition efficiency for this related compound was reported to be 88.67% at a concentration of 600 ppm. researchgate.net Another related Schiff base, 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA), achieved a maximum inhibition efficiency of 91% at a concentration of 60 ppm for mild steel in 1 M HCl. researchgate.net

The data below, from a study on the related inhibitor 1-[4-H nitrophenyl] pyrrole-2-carbaldehyde, illustrates the typical performance of such compounds.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) |

|---|---|---|

| 100 | 65.34 | 1.23 |

| 200 | 72.51 | 0.98 |

| 300 | 78.92 | 0.75 |

| 400 | 83.15 | 0.60 |

| 500 | 86.44 | 0.48 |

| 600 | 88.67 | 0.40 |

Future Research Directions and Outlook

Development of Innovative and Atom-Economical Synthetic Methodologies

The future synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde and its derivatives will likely move beyond traditional multi-step sequences toward more efficient and sustainable methods. The development of atom-economical strategies is paramount, aiming to maximize the incorporation of reactant atoms into the final product. nih.govbohrium.com

Future approaches could focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single operation, thereby reducing waste and improving efficiency. rsc.org An envisioned MCR could involve 4-aminopyridine, a suitable C4-synthon, and a glyoxal (B1671930) equivalent to construct the substituted pyrrole (B145914) ring in one pot. Another promising avenue is the application of C-H activation/amination reactions, directly coupling pyrrole-2-carbaldehyde with pyridine (B92270).

These modern methods stand in contrast to classical, often less efficient, syntheses such as the Paal-Knorr or Hantzsch pyrrole syntheses, which may require harsh conditions and generate significant waste. researchgate.net The Vilsmeier-Haack formylation of a pre-formed N-pyridylpyrrole is a viable, though not optimally atom-economical, route that could serve as a benchmark for newer methodologies. orgsyn.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges | Atom Economy |

|---|---|---|---|

| Multicomponent Reaction | High step-efficiency, reduced waste, rapid library generation. | Identification of suitable reaction partners and conditions. | High |

| C-H Arylation | Direct coupling, reduces pre-functionalization steps. | Regioselectivity control, catalyst cost, and optimization. | High |

| Paal-Knorr Synthesis | Well-established, reliable for pyrrole core formation. | Requires 1,4-dicarbonyl precursors, can have moderate yields. | Moderate |

| Vilsmeier-Haack Formylation | Effective for introducing the aldehyde group. | Use of stoichiometric phosphorus oxychloride reduces atom economy. | Low to Moderate |

Exploration of Advanced Spectroscopic Techniques for Dynamic Systems

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for the basic characterization of this compound, future research should employ advanced techniques to probe its dynamic behavior. researchgate.netacgpubs.org The rotational dynamics around the C-N bond connecting the two heterocyclic rings are of particular interest, as the rotational barrier can influence the molecule's conformation and, consequently, its electronic properties and interaction with other molecules.

Variable-temperature NMR (VT-NMR) spectroscopy could be employed to quantify the energy barrier to this rotation. Furthermore, advanced two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can provide deeper insights into the kinetics of conformational exchange. For studying the molecule in electronically excited states—crucial for understanding its potential in photophysical applications like organic electronics—time-resolved absorption and fluorescence spectroscopy will be indispensable. These methods can track the fate of the molecule on femtosecond to microsecond timescales after photoexcitation.

Table 2: Advanced Spectroscopic Techniques and Potential Insights

| Technique | System Property to Investigate | Information Gained |

|---|---|---|

| Variable-Temperature NMR | Conformational dynamics (C-N bond rotation). | Thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) of rotation. |

| 2D EXSY NMR | Kinetics of conformational exchange. | Rate constants for interconversion between rotamers. |

| Time-Resolved Spectroscopy | Excited-state lifetime and decay pathways. | Data for designing applications in optoelectronics and photocatalysis. |

| Circular Dichroism (CD) | Chiral recognition and binding events. | Insights into interactions with chiral biological molecules. |

Deeper Insights from Multiscale Computational Modeling and Machine Learning Approaches

Computational chemistry is poised to play a predictive and guiding role in the exploration of this compound. Density Functional Theory (DFT) calculations can be used to predict ground-state geometries, rotational energy barriers, and spectroscopic signatures (NMR, IR, UV-Vis), providing a theoretical complement to experimental data. science.gov

Beyond single-molecule calculations, multiscale modeling approaches such as Quantum Mechanics/Molecular Mechanics (QM/MM) can simulate the behavior of the molecule in complex environments, such as in solution or bound to a protein active site. This is particularly relevant for designing derivatives with specific biological activities. nih.gov

Furthermore, the integration of machine learning (ML) offers exciting prospects. ML models could be trained on data from computational screening or high-throughput experiments to rapidly predict the properties (e.g., solubility, electronic properties, biological activity) of a large library of virtual derivatives. This in silico screening can prioritize the most promising candidates for synthesis, accelerating the discovery of new functional molecules.

Table 3: Computational and Machine Learning Approaches

| Approach | Research Question | Predicted Outcome |

|---|---|---|

| DFT Calculations | What are the stable conformations and electronic structure? | Optimized geometries, rotational barriers, simulated spectra. |

| QM/MM Simulations | How does the molecule interact with a biological target? | Binding affinities, interaction modes, enzyme inhibition mechanisms. |

| Molecular Dynamics | How does the molecule behave in solution or within a material? | Solvation effects, diffusion coefficients, conformational sampling. |

| Machine Learning | Can we predict properties for novel derivatives? | Structure-property relationships, prioritization of synthetic targets. |

Expansion of Reactivity Profiles for Novel Chemical Transformations

The reactivity of this compound is largely dictated by its three key features: the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the electrophilic aldehyde group. The aldehyde is a versatile handle for transformations such as Wittig reactions, reductive aminations, and condensations to form imines or hydrazones, providing access to a vast array of derivatives. chemimpex.com

Future research should explore less conventional transformations. For instance, the aldehyde could be used as a directing group for C-H functionalization at the C3 position of the pyrrole ring. The disparate electronic natures of the two rings suggest the potential for regioselective reactions. For example, electrophilic substitution would be expected to occur on the pyrrole ring, while nucleophilic aromatic substitution might be possible on the pyridine ring under specific conditions. Its use as a diene or dienophile in cycloaddition reactions could also unlock novel polycyclic scaffolds.

Table 4: Potential Novel Chemical Transformations

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|